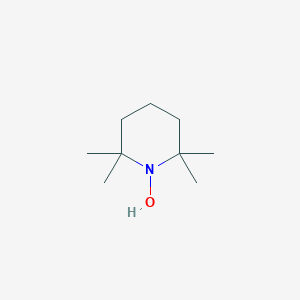

2,2,6,6-Tetramethylpiperidin-1-ol

Description

Properties

IUPAC Name |

1-hydroxy-2,2,6,6-tetramethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)6-5-7-9(3,4)10(8)11/h11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZNLSBZRVZGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338578 | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7031-93-8 | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylpiperidin-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,6,6-Tetramethylpiperidin-1-ol: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, structure, and synthetic methodologies of 2,2,6,6-tetramethylpiperidin-1-ol, commonly referred to as TEMPO-H. As the reduced form of the stable nitroxide radical TEMPO, this hydroxylamine derivative is a crucial component in various redox systems, most notably in the catalytic oxidation of alcohols. This document outlines its physicochemical characteristics, details experimental protocols for its synthesis, and provides a mechanistic insight into its application in organic synthesis.

Introduction

This compound (TEMPO-H) is a hydroxylamine compound characterized by a sterically hindered piperidine ring. This structural feature is central to its stability and chemical reactivity.[1] It is intrinsically linked to its oxidized counterpart, the stable free radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), through a reversible one-electron redox process. The TEMPO/TEMPO-H system is a cornerstone of modern organic synthesis, offering a mild and selective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This guide serves as a technical resource for researchers leveraging the unique properties of TEMPO-H in their work.

Structure and Physicochemical Properties

The molecular structure of this compound consists of a piperidine ring substituted with four methyl groups at the C2 and C6 positions. This significant steric hindrance around the nitrogen atom contributes to the stability of both the hydroxylamine and its corresponding nitroxide radical.[1] The active functional group is the hydroxylamine moiety (-N-OH), which participates in the redox reactions that are fundamental to its chemical utility.[1]

Basic Properties

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below. Specific crystallographic data for bond lengths and angles were not available in the public literature at the time of this review.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | TEMPO-H, 1-Hydroxy-2,2,6,6-tetramethylpiperidine | [1] |

| CAS Number | 7031-93-8 | [5] |

| Molecular Formula | C₉H₁₉NO | [4] |

| Molar Mass | 157.25 g/mol | [4] |

| Appearance | White solid | |

| Melting Point | 39-40 °C | |

| pKa of conjugate acid of parent amine | ~11.07 | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a key application in catalytic oxidation.

Synthesis of this compound

There are two primary routes for the synthesis of TEMPO-H: the reduction of TEMPO and the oxidation of 2,2,6,6-tetramethylpiperidine.

This is a common and efficient method for producing TEMPO-H.[1]

-

Method 1: Using Sodium Dithionite

-

Dissolve TEMPO (500 mg, 3.2 mmol) in a 1:1 mixture of acetone and water (60 mL).

-

Add 85% sodium dithionite (Na₂S₂O₄) (717 mg, 3.5 mmol). The orange solution should decolorize almost instantly.[6]

-

Stir the reaction mixture for 30 minutes at room temperature.[6]

-

Remove the acetone under reduced pressure.[6]

-

Extract the remaining aqueous solution with degassed diethyl ether under a nitrogen atmosphere.[6]

-

Dry the ether extract over potassium carbonate (K₂CO₃) under a nitrogen atmosphere.[6]

-

Filter the solution under nitrogen.[6]

-

Remove the solvent under high vacuum to yield this compound as a white solid.[6]

-

-

Method 2: Using Ascorbic Acid

This method provides a route to TEMPO-H from its parent amine.

-

Dissolve 2,2,6,6-tetramethylpiperidine in glacial acetic acid.[1]

-

Add 30% hydrogen peroxide (H₂O₂) in the presence of a catalytic amount of sulfuric acid.[1]

-

Heat the reaction mixture at 50-70°C for 6-8 hours.[1]

-

Standard workup and purification procedures are then followed to isolate the product.

Application in Catalytic Oxidation: Aerobic Oxidation of Benzyl Alcohol

The TEMPO/TEMPO-H redox couple is a key component in many catalytic oxidation systems. A prominent example is the copper-catalyzed aerobic oxidation of alcohols.

-

In a suitable flask, dissolve the primary alcohol substrate (e.g., benzyl alcohol) in a solvent such as acetone.

-

Add the catalyst components: a copper(I) source (e.g., CuBr), a ligand (e.g., 2,2'-bipyridyl), and TEMPO (typically 5-10 mol% each).

-

Stir the reaction mixture at room temperature, open to the ambient air (which serves as the terminal oxidant).

-

The reaction progress can be monitored by the color change of the solution.

-

Upon completion, the reaction is quenched, and the product aldehyde is isolated and purified using standard techniques such as extraction and chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.

Caption: Synthetic pathways to this compound.

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Conclusion

This compound is a versatile and valuable compound in the toolkit of synthetic chemists. Its role as the reduced counterpart to the stable TEMPO radical underpins its utility in a wide array of selective oxidation reactions. A thorough understanding of its basic properties, structure, and the experimental protocols for its synthesis and application, as detailed in this guide, is essential for its effective implementation in research and development, particularly within the pharmaceutical and materials science sectors. The continued exploration of the catalytic systems involving the TEMPO/TEMPO-H redox couple promises to yield even more efficient and environmentally benign synthetic methodologies.

References

- 1. This compound | 7031-93-8 | Benchchem [benchchem.com]

- 2. 2,2,6,6-Tetramethylpiperidine | 768-66-1 | Benchchem [benchchem.com]

- 3. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 4. This compound | C9H19NO | CID 549976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 95% | CAS: 7031-93-8 | AChemBlock [achemblock.com]

- 6. researchgate.net [researchgate.net]

Synthesis of 2,2,6,6-Tetramethylpiperidin-1-ol from TEMPO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,6,6-tetramethylpiperidin-1-ol (TEMPO-H) from its corresponding stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The reduction of TEMPO to its hydroxylamine form is a crucial transformation in various chemical and biomedical applications, including controlled radical polymerization, antioxidant studies, and as a precursor for further chemical modifications. This document details established experimental protocols, presents quantitative data for comparison, and illustrates the underlying chemical principles.

Introduction to TEMPO and its Reduction

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a readily available and remarkably stable organic radical. Its stability arises from the steric hindrance provided by the four methyl groups adjacent to the nitroxyl moiety, which prevents dimerization and other radical-radical reactions. The reversible one-electron reduction of TEMPO yields the corresponding hydroxylamine, this compound (TEMPO-H). This conversion is a fundamental reaction in the chemistry of nitroxyl radicals and is essential for processes where the radical form needs to be quenched or transformed into a hydrogen-donating species.

This guide explores three primary methods for the reduction of TEMPO to TEMPO-H, utilizing sodium dithionite, ascorbic acid, and phenylhydrazine as reducing agents. Each method offers distinct advantages and is suited for different experimental constraints and scales.

Methods for the Synthesis of this compound (TEMPO-H)

This section provides a detailed examination of the most common and effective methods for the reduction of TEMPO. For each method, a comprehensive experimental protocol is provided, along with a discussion of the reaction mechanism.

Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is an inexpensive and effective reducing agent for the conversion of TEMPO to TEMPO-H. The reaction is typically fast and proceeds with high yield.

Experimental Protocol:

A detailed experimental procedure for the reduction of TEMPO using sodium dithionite is as follows[1]:

-

Dissolution of TEMPO: In a suitable reaction vessel, dissolve TEMPO (500 mg, 3.2 mmol) in a 1:1 mixture of acetone and water (60 mL). The solution will appear as a distinct orange color.

-

Addition of Reducing Agent: To the stirred TEMPO solution, add 85% sodium dithionite (717 mg, 3.5 mmol). The orange color of the solution should decolorize almost instantly upon swirling.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes.

-

Work-up:

-

Remove the acetone under reduced pressure.

-

Extract the remaining aqueous solution with degassed diethyl ether under a nitrogen atmosphere.

-

Dry the combined ether extracts over anhydrous potassium carbonate (K₂CO₃) under a nitrogen atmosphere.

-

Filter the solution under nitrogen using a cannula with the tip wrapped in filter paper.

-

Remove the solvent under high vacuum to yield the product.

-

-

Product: The final product, this compound (TEMPO-H), is obtained as a white solid (392 mg, 2.5 mmol, 78% yield)[1].

Mechanism: The reduction of the nitroxyl radical by sodium dithionite proceeds via a single electron transfer mechanism. The dithionite ion dissociates in solution to form the highly reducing sulfur dioxide radical anion (SO₂⁻), which then donates an electron to the TEMPO radical. Subsequent protonation yields the hydroxylamine, TEMPO-H.

Reduction with Ascorbic Acid (Vitamin C)

Ascorbic acid is a mild and biocompatible reducing agent, making it a suitable choice for applications in biological systems or where harsh reagents are to be avoided. The reaction proceeds via a hydrogen atom transfer mechanism.

Experimental Protocol:

While a specific high-yield preparative protocol is not detailed in the provided search results, the reduction of TEMPO with ascorbic acid is a well-established reaction, often used for scavenging TEMPO in situ[2][3]. A general procedure can be outlined as follows:

-

Dissolution: Dissolve TEMPO in a suitable solvent such as water or a buffered solution.

-

Addition of Ascorbic Acid: Add a stoichiometric or slight excess of L-ascorbic acid to the TEMPO solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the orange color of the TEMPO radical.

-

Work-up: The work-up procedure would typically involve extraction of the TEMPO-H into an organic solvent, followed by drying and removal of the solvent. The water-soluble dehydroascorbic acid would remain in the aqueous phase.

Mechanism: The reduction of TEMPO by ascorbic acid is a hydrogen atom transfer (HAT) reaction. The ascorbic acid donates a hydrogen atom to the TEMPO radical, resulting in the formation of TEMPO-H and the ascorbyl radical, which is a resonance-stabilized species.

Reduction with Phenylhydrazine

Phenylhydrazine is another reducing agent capable of converting TEMPO to TEMPO-H. However, the reaction can be complex and may involve radical intermediates. It is important to note that one source reported a failed attempt at this reduction, suggesting that the reaction conditions may be critical for success.

Experimental Protocol:

-

Reaction Setup: Dissolving TEMPO in an appropriate aprotic solvent.

-

Reagent Addition: Adding phenylhydrazine to the solution, likely under an inert atmosphere.

-

Monitoring: Following the reaction progress by techniques such as TLC or EPR spectroscopy to monitor the disappearance of the TEMPO radical.

-

Work-up: A suitable work-up procedure would be required to separate the TEMPO-H from the phenylhydrazine and its oxidation products.

Mechanism: The reaction of phenylhydrazine with free radicals is known to proceed through the formation of the phenylhydrazyl radical and subsequently the phenyl radical[4]. The phenyl radical is a highly reactive species. In the context of TEMPO reduction, phenylhydrazine would likely donate a hydrogen atom to TEMPO, forming TEMPO-H and a phenylhydrazyl radical. The subsequent fate of the phenylhydrazyl radical can be complex.

Quantitative Data and Method Comparison

To facilitate the selection of an appropriate synthetic method, the following table summarizes the key quantitative parameters for the reduction of TEMPO to TEMPO-H.

| Method | Reducing Agent | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |

| Sodium Dithionite | Sodium dithionite (Na₂S₂O₄) | Acetone/Water (1:1) | Room Temperature | 30 minutes | 78[1] | Fast, high yield, and uses an inexpensive reagent. Requires an aqueous work-up. |

| Ascorbic Acid | L-Ascorbic Acid | Water/Buffer | Room Temperature | Variable | Not reported | Mild, biocompatible reagent. Ideal for biological applications. Yield may vary. |

| Phenylhydrazine | Phenylhydrazine | Aprotic solvent | Variable | Variable | Not reported | Potentially useful, but requires optimization. Reaction can be complex. |

Experimental Workflow: Selecting a Reduction Method

The choice of the most suitable method for the synthesis of TEMPO-H depends on several factors, including the desired scale of the reaction, the required purity of the product, the presence of other functional groups in the substrate (if applicable), and the available laboratory resources. The following workflow can guide the decision-making process.

Conclusion

The synthesis of this compound from TEMPO is a straightforward yet crucial chemical transformation. This guide has detailed three distinct methods for achieving this reduction, each with its own set of advantages and considerations. The sodium dithionite method stands out for its speed, high yield, and cost-effectiveness, making it a preferred choice for general laboratory synthesis. The ascorbic acid method offers a mild and biocompatible alternative, particularly valuable for applications in biological contexts. While the phenylhydrazine method is a possibility, it requires further investigation and optimization to be considered a routine procedure. By understanding the experimental protocols, underlying mechanisms, and comparative data presented herein, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method for their specific needs.

References

A Comprehensive Technical Guide to 2,2,6,6-Tetramethylpiperidin-1-ol (TEMPO-H)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2,6,6-Tetramethylpiperidin-1-ol, a pivotal hydroxylamine in modern organic synthesis. Known as the reduced form of the stable nitroxyl radical TEMPO, this compound is a key intermediate in numerous catalytic oxidation processes. This document outlines its fundamental properties, synthesis, experimental protocols, and its central role in the widely utilized TEMPO-catalyzed oxidation of alcohols.

Core Compound Data

This compound, also referred to as TEMPO-H or 1-Hydroxy-2,2,6,6-tetramethylpiperidine, is a white solid organic compound.[1] It is the one-electron reduction product of the stable free radical 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO).

| Property | Value | Source |

| CAS Number | 7031-93-8 | [1][2][3] |

| Molecular Formula | C₉H₁₉NO | [1][2][3] |

| Molecular Weight | 157.25 g/mol | [3] |

| IUPAC Name | This compound | [1] |

| Synonyms | TEMPO-H, 1-Hydroxy-2,2,6,6-tetramethylpiperidine | [1] |

| Appearance | White solid | [1] |

| Melting Point | 39–40 °C (102–104 °F; 312–313 K) | [1] |

Synthesis and Relationship to TEMPO

This compound is intrinsically linked to its oxidized counterpart, TEMPO, through a reversible redox cycle. This relationship is fundamental to its application in catalysis.

Synthesis of this compound

The primary methods for synthesizing this compound involve the reduction of TEMPO or the controlled oxidation of 2,2,6,6-tetramethylpiperidine.

-

From 2,2,6,6-tetramethylpiperidine: A foundational method involves the oxidation of 2,2,6,6-tetramethylpiperidine and its derivatives.[2] A common procedure utilizes hydrogen peroxide as an environmentally benign oxidant, often in the presence of a catalyst.[2] For instance, the amine can be dissolved in glacial acetic acid and treated with 30% H₂O₂ with a catalytic amount of sulfuric acid at 50–70°C for 6–8 hours, achieving yields of 75–85%.[2]

-

From TEMPO: A straightforward and high-yield method is the reduction of the stable radical TEMPO. This is a one-electron process that forms the N-O-H group.

Core Application: Catalytic Oxidation of Alcohols

The most significant application of the this compound/TEMPO redox couple is in the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. In these reactions, this compound is the reduced state of the active catalyst, TEMPO. The actual oxidant is the N-oxoammonium salt, which is generated in situ from TEMPO by a stoichiometric co-oxidant.[4][5]

Catalytic Cycle of TEMPO-Mediated Alcohol Oxidation

The process involves the oxidation of TEMPO-H (or TEMPO) to the active oxoammonium ion, which then oxidizes the alcohol, regenerating TEMPO-H. A secondary oxidant (or terminal oxidant) then re-oxidizes the hydroxylamine to complete the catalytic cycle.

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the synthesis of the catalyst precursor and its application in alcohol oxidation.

Protocol 1: Synthesis of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (a TEMPO derivative)

This procedure describes the preparation of a common TEMPO derivative, which can then be reduced to the corresponding hydroxylamine.

Materials:

-

4-hydroxy-2,2,6,6-tetramethylpiperidine (4-hydroxy-TEMP)

-

Magnesium hydroxide

-

30% aqueous hydrogen peroxide (H₂O₂) solution

-

Water

Procedure:

-

Create a suspension by adding 4-hydroxy-TEMP to water.

-

Add magnesium hydroxide to the suspension.

-

Heat the mixture to 70°C.

-

At 70°C, add the 30% aqueous H₂O₂ solution dropwise over 2 hours.

-

Stir the mixture at 70°C for an additional 10 hours.

-

Remove water by distillation at 90°C under reduced pressure (40 hPa).

-

The residue will solidify upon cooling to room temperature, yielding 4-hydroxy-TEMPO-N-oxyl with high purity.[6]

Protocol 2: General Procedure for TEMPO-Catalyzed Oxidation of Alcohols (Anelli's Oxidation)

This protocol is a widely cited method for the selective oxidation of primary alcohols to either aldehydes or carboxylic acids.

Materials:

-

Primary alcohol

-

TEMPO (or a derivative like 4-MeO-TEMPO), catalytic amount (e.g., 0.01 eq)

-

Sodium hypochlorite (NaOCl, bleach), stoichiometric amount (e.g., 2 eq)

-

Potassium bromide (KBr), catalytic amount (e.g., 0.1 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Phase-transfer catalyst (for oxidation to carboxylic acid)

Procedure for Aldehyde Synthesis:

-

Dissolve the alcohol substrate and a catalytic amount of TEMPO in dichloromethane.

-

Add aqueous solutions of KBr and NaHCO₃.

-

Cool the biphasic mixture to 0°C in an ice bath.

-

Add the NaOCl solution and stir the mixture vigorously.

-

Monitor the reaction by TLC. The reaction is typically fast and can be stopped at the aldehyde stage.[7]

-

Quench the reaction by adding methanol or ethanol.

-

Separate the organic layer, wash with appropriate aqueous solutions, dry over Na₂SO₄ or MgSO₄, and concentrate to obtain the crude aldehyde.

Procedure for Carboxylic Acid Synthesis:

-

To accelerate the oxidation from the intermediate aldehyde to the carboxylic acid, add a catalytic amount of a phase-transfer catalyst to the reaction mixture.[7]

Protocol 3: Copper/TEMPO-Catalyzed Aerobic Oxidation of Alcohols

This "green" protocol uses ambient air as the terminal oxidant, making it an environmentally friendlier alternative.

Materials:

-

Primary alcohol (e.g., a para-substituted benzyl alcohol)

-

--INVALID-LINK-- or CuBr (5 mol %)

-

2,2'-bipyridine (bpy) (5 mol %)

-

TEMPO (5 mol %)

-

N-methylimidazole (NMI) (10 mol %)

-

Acetonitrile (MeCN) or Acetone

Procedure:

-

In a flask, dissolve the alcohol (1 mmol) in acetonitrile (2 mL).

-

Add the copper salt (e.g., --INVALID-LINK--, 19 mg), bpy (8 mg), and TEMPO (8 mg). The solution color will change, often to a deep red-brown.[8][9][10]

-

Add N-methylimidazole (NMI) dropwise.

-

Stir the reaction mixture vigorously, open to the ambient air at room temperature.

-

The reaction is complete when the color changes from red-brown to a turbid green, typically within 30-60 minutes.[8][9]

-

Workup the reaction by diluting with a nonpolar solvent (e.g., pentane) and water, followed by extraction, drying, and purification of the resulting aldehyde.[8]

Role in Drug Development and Research

While this compound itself is not typically a therapeutic agent, its role in catalysis is vital for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The ability to perform selective, mild oxidations is crucial in multi-step syntheses where sensitive functional groups must be preserved. The development of "green" oxidation protocols using the TEMPO/TEMPO-H system is of significant interest in making pharmaceutical manufacturing more sustainable. Furthermore, the stable radical TEMPO is used as a spin probe in biophysical studies, and its reduced form, this compound, is a key player in the redox chemistry that underpins these applications.

References

- 1. 1-Hydroxy-2,2,6,6-tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 2. This compound | 7031-93-8 | Benchchem [benchchem.com]

- 3. This compound | C9H19NO | CID 549976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]

- 5. Applications of 2,2,6,6-Tetramethylpiperidinooxy as a versatile compound_Chemicalbook [chemicalbook.com]

- 6. EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives - Google Patents [patents.google.com]

- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 2,2,6,6-Tetramethylpiperidin-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,6,6-Tetramethylpiperidin-1-ol (TEMPO-H), a crucial molecule in organic synthesis and pharmaceutical development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with methodologies for their acquisition.

Introduction

This compound, also known as TEMPO-H, is the reduced, hydroxylamine form of the stable nitroxide radical 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO).[1] Its significance lies in its role within the TEMPO/TEMPO-H redox system, which is a versatile catalyst for the selective oxidation of alcohols.[1] Accurate spectroscopic characterization is paramount for its identification, purity assessment, and for understanding its role in reaction mechanisms.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.1-1.3 | Singlet | 12H | Four equivalent methyl groups (C(CH₃)₂) |

| ~1.4-1.6 | Multiplet | 6H | Three methylene groups (-(CH₂)₃-) |

| Variable | Broad Singlet | 1H | Hydroxyl proton (-OH) |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~20-30 | Methyl carbons (-CH₃) |

| ~40-50 | Methylene carbons (-CH₂) |

| ~60-70 | Quaternary carbons (-C(CH₃)₂) |

Note: The specific chemical shifts can vary based on the solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in the molecule. The attenuated total reflectance (ATR) technique is commonly employed.[2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | O-H stretch (broad) | Hydroxyl (-OH) |

| ~2840-2990 | C-H stretch | Methyl and Methylene groups |

| ~1100 | C-N stretch | Amine |

Source: Adapted from Benchchem.[1]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 157.25 g/mol .[2]

Key Fragments from LC-ESI-QTOF-MS

| m/z | Proposed Fragment |

| 158.1543 | [M+H]⁺ (Protonated molecule) |

| 142.1225 | [M+H - H₂O]⁺ |

| 124.1205 | [M+H - H₂O - H₂O]⁺ or loss of C₂H₆ |

| 109.1011 | Further fragmentation |

| 69.0694 | Further fragmentation |

Source: Adapted from PubChem.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

A significant challenge in the NMR analysis of this compound is its potential oxidation to the paramagnetic TEMPO radical, which can lead to severe broadening of NMR signals. To obtain high-resolution spectra, any residual TEMPO should be reduced back to the diamagnetic hydroxylamine form using a reducing agent like ascorbic acid.[1]

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

If signal broadening is observed, add a few crystals of ascorbic acid to the NMR tube and shake gently to dissolve.

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher) NMR Spectrometer

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-220 ppm

-

Temperature: 298 K

Sample Preparation:

-

For Attenuated Total Reflectance (ATR-IR), a small amount of the solid or liquid sample is placed directly onto the ATR crystal.

IR Spectrum Acquisition:

-

Instrument: FTIR Spectrometer with an ATR accessory (e.g., PerkinElmer SpectrumTwo)[2]

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common technique for the analysis of this compound.

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS Acquisition:

-

Instrument: A liquid chromatograph coupled to a mass spectrometer with an ESI source (e.g., TripleTOF 5600 SCIEX).[2]

-

Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm).[2]

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Ionization Mode: Positive ESI.[2]

-

MS Level: MS1 scan to identify the protonated molecule [M+H]⁺, followed by MS2 (tandem MS) of the parent ion to obtain fragmentation data.[2]

-

Collision Energy: Varied to optimize fragmentation (e.g., 10-40 eV).

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to the Solubility of 2,2,6,6-Tetramethylpiperidin-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,2,6,6-Tetramethylpiperidin-1-ol (TEMPO-H), a stable hydroxylamine crucial in various chemical syntheses and applications. Understanding its solubility profile is paramount for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, details common experimental protocols for solubility determination, and presents logical workflows for assessing this critical physicochemical property.

Introduction to this compound (TEMPO-H)

This compound, also known as TEMPO-H, is the reduced form of the stable nitroxide radical TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl).[1][2] It is a white solid at room temperature and serves as a key intermediate in oxidation catalysis and as a spin trap in radical chemistry.[1] The solubility of TEMPO-H in various organic solvents is a fundamental parameter that dictates its utility in a wide array of chemical transformations.

Solubility of this compound

Precise quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for structurally similar compounds provide valuable insights into its solubility behavior.

Qualitative Solubility Data

Based on available information, this compound exhibits the following solubility characteristics:

| Solvent | Solubility Description |

| Acetonitrile | Slightly Soluble[3] |

| Chloroform | Slightly Soluble[3] |

| Methanol | Slightly Soluble[3] |

| General Organic Solvents | Likely Soluble |

The structural similarity of TEMPO-H to its parent amine, 2,2,6,6-tetramethylpiperidine, and its oxidized form, TEMPO, suggests good solubility in a range of common organic solvents. The presence of the hydroxyl group can also impart some polarity, influencing its solubility in more polar organic media.

Comparative Solubility of Related Compounds

To provide a broader context, the table below includes solubility data for the closely related and widely studied nitroxide radical, TEMPO.

| Compound | Solvent | Solubility (at 25 °C) |

| TEMPO | Water | 0.03 mol L⁻¹[4] |

| TEMPO | Organic Solvents | Generally described as soluble in all organic solvents.[5] |

| 4-Hydroxy-TEMPO | Water, Ethanol, Methanol, Dimethyl Sulfoxide | Soluble[6] |

| 4-Hydroxy-TEMPO | Non-polar organic solvents | Poorly soluble[6] |

| 4-Oxo-TEMPO | Water | Partly Soluble[7] |

| 4-Oxo-TEMPO | Acetone, DMSO, 100% Ethanol, Diethyl ether | Soluble[7] |

This comparative data suggests that modifications to the piperidine ring significantly influence solubility, particularly in aqueous versus organic media.

Experimental Protocols for Solubility Determination

The solubility of a compound like this compound can be determined through various experimental techniques. The two most common methods are the gravimetric method and the spectroscopic method.

Gravimetric Method

The gravimetric method is a classical and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation of Undissolved Solute: The saturated solution is carefully separated from the excess solid. This is typically achieved by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Solvent Evaporation: A precisely measured volume or mass of the clear, saturated solution is transferred to a pre-weighed container.

-

Drying and Weighing: The solvent is carefully evaporated from the solution, leaving behind the dissolved solid. The container with the solid residue is then dried to a constant weight in an oven or desiccator.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent.

UV-Visible Spectroscopic Method

For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy offers a sensitive and often more rapid method for determining solubility. This method relies on Beer-Lambert's law, which relates the absorbance of a solution to the concentration of the absorbing species.

Methodology:

-

Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations in the solvent of interest are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Filtration and Dilution: The saturated solution is filtered to remove any undissolved solid. A known volume of the clear filtrate is then accurately diluted with the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The solubility of this compound in the solvent is calculated by taking into account the dilution factor.

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the key steps in determining the solubility of a solid compound using the gravimetric method.

Caption: Workflow for gravimetric solubility determination.

Logical Relationship in Solubility Studies

The decision-making process for selecting a solubility determination method can be visualized as follows.

Caption: Decision tree for selecting a solubility determination method.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide range of organic solvents remains an area for further investigation, qualitative information and data from analogous compounds strongly suggest its solubility in many common organic media. The choice of an appropriate solvent is critical for the effective use of TEMPO-H in synthesis and other applications. The experimental protocols outlined in this guide provide a solid foundation for researchers to quantitatively determine the solubility of TEMPO-H in specific solvents relevant to their work, thereby enabling more precise control over their chemical processes.

References

- 1. 1-Hydroxy-2,2,6,6-tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 2. This compound | 7031-93-8 | Benchchem [benchchem.com]

- 3. 1-Hydroxy-2,2,6,6-tetramethylpiperidine | 7031-93-8 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. TEMPO | 2564-83-2 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Redox Potential of the TEMPO-H/TEMPO Couple

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and its corresponding hydroxylamine (TEMPO-H) couple. This redox couple is of significant interest in various fields, including organic synthesis, polymer chemistry, and biomedical research, due to its utility as a stable radical scavenger, an oxidation catalyst, and a redox probe for biological systems.

Core Concepts: The TEMPO-H/TEMPO Redox Couple

TEMPO is a stable nitroxyl radical that can undergo a one-electron reduction to form the corresponding hydroxylamine, TEMPO-H. This reversible redox process is central to its chemical reactivity and its function in various applications. The formal potential of this couple is a critical parameter that is influenced by several factors, most notably the pH of the medium and the nature of the solvent.

The redox equilibrium can be represented as:

TEMPO + H⁺ + e⁻ ⇌ TEMPO-H

The redox potential of this couple is a measure of its tendency to accept an electron. A more positive redox potential indicates a greater tendency to be reduced.

Quantitative Data on Redox Potentials

The redox potential of the TEMPO-H/TEMPO couple is not a fixed value but varies significantly with experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Redox Potential of the TEMPO/TEMPO⁺ and TEMPO-H/TEMPO Couples at Various pH Values

| pH | E½ (V vs. NHE) for TEMPO/TEMPO⁺ | E½ (V vs. NHE) for TEMPO-H/TEMPO | Reference |

| 0 | ~0.75 | ~0.85 | [1] |

| 2 | ~0.75 | ~0.73 | [1] |

| 4 | ~0.75 | ~0.61 | [1] |

| 6 | ~0.75 | ~0.49 | [1] |

| 8 | ~0.75 | ~0.37 | [1] |

| 10 | ~0.75 | ~0.25 | [1] |

| 12 | ~0.75 | ~0.13 | [1] |

Note: The redox potential of the TEMPO/TEMPO⁺ couple is largely pH-independent, while the TEMPO-H/TEMPO couple shows a strong pH dependence, with the potential decreasing as the pH increases.[2]

Table 2: Formal Potential of TEMPO Derivatives in Aqueous Solution

| TEMPO Derivative | Substituent at C4-position | E⁰ (V vs. SHE) in 0.5 M KCl | Reference |

| 4-hydroxy-TEMPO (4-HT) | -OH | 0.812 | [3] |

| 4-oxo-TEMPO (4-OT) | =O | 0.910 | [3] |

| 4-amino-TEMPO (4-AT) | -NH₂ | 0.895 | [3] |

| 4-cyano-TEMPO (4-CyT) | -CN | 0.881 | [3] |

| 4-carboxy-TEMPO (4-CaT) | -COOH | 0.776 | [3] |

Note: The electronic nature of the substituent at the 4-position of the piperidine ring significantly influences the redox potential. Electron-withdrawing groups generally increase the formal potential, while electron-donating groups decrease it.[3]

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is the most common technique used to determine the redox potential of the TEMPO-H/TEMPO couple.[2] The following is a representative experimental protocol.

Objective: To determine the formal potential (E⁰') of the TEMPO-H/TEMPO redox couple in an aqueous buffer solution.

Materials:

-

TEMPO (or a derivative)

-

Supporting electrolyte (e.g., 0.1 M KCl)

-

Buffer solutions of various pH values (e.g., phosphate buffer, citrate buffer)

-

Working electrode (e.g., glassy carbon electrode)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Potentiostat

-

Electrochemical cell

Procedure:

-

Electrode Preparation:

-

Polish the working electrode (glassy carbon) with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and then with the electrolyte solution.

-

-

Electrolyte Preparation:

-

Prepare a solution of the desired pH using a suitable buffer system.

-

Dissolve the supporting electrolyte (e.g., KCl to 0.1 M) in the buffer solution.

-

Dissolve a known concentration of TEMPO (e.g., 1 mM) in the electrolyte solution.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment. Maintain a blanket of the inert gas over the solution during the measurement.

-

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode system in the electrochemical cell containing the deoxygenated TEMPO solution.

-

Set the parameters on the potentiostat:

-

Initial Potential: A potential where no faradaic reaction occurs (e.g., 0 V vs. Ag/AgCl).

-

Vertex Potential 1 (Switching Potential): A potential sufficiently positive to oxidize TEMPO-H to TEMPO (e.g., +1.0 V vs. Ag/AgCl).

-

Vertex Potential 2: A potential sufficiently negative to reduce TEMPO to TEMPO-H (e.g., -0.2 V vs. Ag/AgCl).

-

Scan Rate: A typical starting scan rate is 100 mV/s. This can be varied to investigate the kinetics of the electron transfer.

-

Number of Cycles: Typically 3-5 cycles are run to obtain a stable voltammogram.

-

-

Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential).

-

-

Data Analysis:

-

From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

The formal potential (E⁰') can be estimated as the midpoint of the peak potentials: E⁰' = (Epa + Epc) / 2.

-

The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.[2]

-

Visualizations: Diagrams of Pathways and Workflows

Logical Relationship of TEMPO Redox States

Caption: Redox states of the TEMPO molecule.

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for determining redox potential via CV.

TEMPO as a Redox Probe in a Biological Context

References

The Genesis of a Stable Radical's Counterpart: A Technical History of 2,2,6,6-Tetramethylpiperidin-1-ol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic chemistry, the stable nitroxide radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), has carved a significant niche as a versatile oxidant and polymerization mediator. However, the full potential of TEMPO in many of its catalytic applications is intrinsically linked to its reduced form, the hydroxylamine 2,2,6,6-Tetramethylpiperidin-1-ol, also known as TEMPO-H or N-hydroxy-TEMPO. This technical guide delves into the discovery and history of this pivotal compound, providing a comprehensive overview of its synthesis, characterization, and the foundational research that has cemented its importance in contemporary chemical sciences.

The Dawn of Stable Nitroxides: The Discovery of TEMPO

The story of this compound is inseparable from the discovery of its parent radical, TEMPO. In 1960, the landscape of free radical chemistry was profoundly altered when Soviet scientists O. L. Lebedev and S. N. Kazarnovskii reported the synthesis of the first sterically hindered, stable dialkylnitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)[1][2]. Their work, published in the "Journal of General Chemistry" (Zhurnal Obshchei Khimii), laid the groundwork for a new class of reagents. The remarkable stability of TEMPO, a red-orange solid, is attributed to the steric hindrance provided by the four methyl groups flanking the nitroxyl moiety, which protects the radical from dimerization and other decomposition pathways.

The initial synthesis of TEMPO was achieved through the oxidation of 2,2,6,6-tetramethylpiperidine. This pioneering discovery opened the door to the exploration of stable free radicals and their derivatives, with subsequent significant contributions from researchers such as E. G. Rozantsev and V. D. Sholle in the following decade, who extensively studied the synthesis and reactivity of various nitroxyl radicals[3][4][5].

The Emergence of the Hydroxylamine: Synthesis and Characterization of this compound

With the isolation and characterization of the stable radical TEMPO, the investigation of its redox chemistry naturally led to its reduced and oxidized counterparts. This compound is the hydroxylamine that results from the one-electron reduction of TEMPO. This reversible redox relationship is the cornerstone of the catalytic activity of the TEMPO/TEMPO-H couple.

Two primary synthetic routes to this compound were established in the early research on nitroxides:

-

The Oxidation of 2,2,6,6-Tetramethylpiperidine: This approach involves the direct oxidation of the parent amine. A common and effective method utilizes hydrogen peroxide as the oxidant, often in the presence of a catalyst.

-

The Reduction of 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): This is a highly efficient method that takes advantage of the readily available stable radical. Various reducing agents can be employed for this transformation, with sodium dithionite and ascorbic acid being common choices.

The interplay between the radical and the hydroxylamine, and the oxoammonium cation (the oxidized form of TEMPO), forms the basis of the widely used TEMPO-catalyzed oxidation of alcohols.

Quantitative Data

The physical and spectroscopic properties of this compound are well-documented. A summary of this data is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉NO | [6] |

| Molar Mass | 157.25 g/mol | [6] |

| Appearance | White solid | |

| Melting Point | 39-40 °C | |

| Boiling Point | Sublimes under vacuum | [1] |

| Solubility | Soluble in many organic solvents, slightly soluble in water. | |

| ¹H NMR (C₆D₆, 300 MHz) | δ 1.16 (s, 6H), 1.31 (m, 2H), 1.38 (m, 4H), 3.86 (s, 1H) | [7] |

| IR (CCl₄) | νOH 3595 cm⁻¹ | [7] |

| EIMS | m/z 157 | [7] |

Experimental Protocols

The following are detailed methodologies for the key synthetic transformations discussed.

Protocol 1: Synthesis of 2,2,6,6-Tetramethylpiperidine (Precursor)

The synthesis of the precursor amine can be achieved via the reduction of triacetone amine, which is formed from the condensation of acetone and ammonia.

-

Step 1: Synthesis of Triacetone Amine (2,2,6,6-Tetramethyl-4-piperidone)

-

In a suitable reaction vessel, acetone is treated with aqueous ammonia in the presence of a catalyst such as ammonium chloride.

-

The mixture is stirred for an extended period at room temperature.

-

The resulting triacetone amine is then isolated and purified.

-

-

Step 2: Wolff-Kishner Reduction of Triacetone Amine

-

Triacetone amine is heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.

-

The reaction mixture is heated to a high temperature to effect the reduction of the ketone to a methylene group, affording 2,2,6,6-tetramethylpiperidine.

-

The product is then isolated by distillation.

-

Protocol 2: Synthesis of this compound via Oxidation of 2,2,6,6-Tetramethylpiperidine

This protocol is based on a benchmark procedure for the oxidation of the parent amine.

-

Materials:

-

2,2,6,6-Tetramethylpiperidine

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Sulfuric Acid (catalytic amount)

-

-

Procedure:

-

Dissolve 2,2,6,6-tetramethylpiperidine in glacial acetic acid in a round-bottom flask.

-

Add a catalytic amount of sulfuric acid to the solution.

-

While stirring, slowly add 30% hydrogen peroxide to the mixture.

-

Heat the reaction mixture to 50–70 °C and maintain for 6–8 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by sublimation or recrystallization to obtain pure this compound. This method has been reported to achieve yields between 75–85%[8].

-

Protocol 3: Synthesis of this compound via Reduction of TEMPO

This protocol describes a common and efficient method for the preparation of this compound from its stable radical.

-

Materials:

-

2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)

-

Methanol

-

Ascorbic Acid

-

Nitrogen gas

-

-

Procedure:

-

Dissolve TEMPO in methanol in a round-bottom flask under a nitrogen atmosphere[8].

-

To the stirred solution, add an excess of ascorbic acid at 25 °C[8].

-

Continue stirring the reaction mixture for approximately 2 hours, during which the characteristic orange-red color of TEMPO will fade[8].

-

Remove the methanol under reduced pressure.

-

The resulting residue can be partitioned between water and an organic solvent (e.g., diethyl ether) to remove water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to yield this compound.

-

Visualizing the Chemistry: Diagrams

To further elucidate the chemical processes described, the following diagrams have been generated using the DOT language.

Caption: Synthesis of the precursor, 2,2,6,6-Tetramethylpiperidine.

References

- 1. TEMPO - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Synthesis and Reactions of Stable Nitroxyl Radicals II. Reactions1 | Semantic Scholar [semanticscholar.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Progress in the Chemistry of Nitroxyl Radicals [chooser.crossref.org]

- 6. This compound | C9H19NO | CID 549976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 7031-93-8 | Benchchem [benchchem.com]

The Multifaceted Identity of 2,2,6,6-Tetramethylpiperidin-1-ol in Scientific Research: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synonyms, properties, and applications of 2,2,6,6-Tetramethylpiperidin-1-ol.

This whitepaper provides an in-depth analysis of the compound this compound, a versatile molecule frequently encountered in scientific literature under various names. This guide aims to consolidate its nomenclature, present its key physicochemical properties in a clear, comparative format, and detail experimental protocols where it plays a crucial role. Furthermore, a logical workflow illustrating its application in the study of chemical kinetics is provided to enhance understanding.

Unveiling the Many Names of a Key Reagent

In scientific and commercial contexts, this compound is often referred to by a variety of synonyms. Understanding these alternative names is crucial for a comprehensive literature search and for clear communication within the scientific community. The most common synonyms include TEMPO-H and 1-Hydroxy-2,2,6,6-tetramethylpiperidine .[1] "TEMPO-H" highlights its relationship to its oxidized counterpart, the stable radical TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl). The compound's Chemical Abstracts Service (CAS) number is 7031-93-8 .

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO | PubChem |

| Molecular Weight | 157.26 g/mol | Sigma-Aldrich |

| Melting Point | 39-40 °C | ChemicalBook, Sigma-Aldrich |

| Boiling Point | 208.8 ± 7.0 °C at 760 mmHg | Sigma-Aldrich |

| Density | 0.917 ± 0.06 g/cm³ | ChemBK |

| pKa | 14.28 ± 0.60 | ChemBK |

| Appearance | White solid | Wikipedia |

| CAS Number | 7031-93-8 | PubChem |

Key Experimental Protocols in Detail

This compound and its oxidized form, TEMPO, are pivotal in a range of synthetic and mechanistic studies. Below are detailed methodologies for two key applications.

Catalytic Oxidation of Alcohols

The TEMPO/TEMPO-H system is famously used for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The following is a general protocol for the oxidation of a primary alcohol to an aldehyde using a TEMPO-catalyzed system with a co-oxidant.

Materials:

-

Primary alcohol

-

2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) (catalytic amount, e.g., 1 mol%)

-

Co-oxidant (e.g., sodium hypochlorite (NaOCl) solution, or diacetoxyiodobenzene (PhI(OAc)₂))

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Stir bar and round-bottom flask

-

Separatory funnel

Procedure:

-

To a stirred solution of the primary alcohol in a suitable solvent (e.g., dichloromethane) at 0 °C, add a catalytic amount of TEMPO.

-

Add an aqueous solution of sodium bicarbonate to maintain a basic pH.

-

Slowly add the co-oxidant (e.g., aqueous NaOCl) to the reaction mixture while maintaining the temperature at 0 °C. The reaction is often indicated by a color change.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate if NaOCl was used.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

-

Purify the product by column chromatography on silica gel if necessary.

Formation of Ammonia from an Iron Nitrido Complex

This compound (TEMPO-H) has been utilized as a hydrogen atom transfer (HAT) reagent in the formation of ammonia from a synthetic iron(IV) nitrido complex. This reaction provides insight into the mechanisms of nitrogen fixation.[2][3]

Materials:

-

Iron(IV) nitrido complex, e.g., [PhB(MesIm)₃Fe≡N]

-

This compound (TEMPO-H)

-

Anhydrous, deoxygenated solvent (e.g., benzene or toluene)

-

Schlenk line and appropriate glassware

-

NMR tube

-

Deuterated solvent (e.g., C₆D₆)

Procedure (conducted under an inert atmosphere):

-

In a glovebox, dissolve the iron(IV) nitrido complex in the anhydrous, deoxygenated solvent in a Schlenk flask.

-

In a separate flask, prepare a solution of this compound in the same solvent.

-

Add the TEMPO-H solution to the solution of the iron nitrido complex at room temperature.

-

Allow the reaction to proceed, monitoring by a suitable spectroscopic method if possible. The reaction typically results in a color change.

-

After the reaction is complete, remove the solvent under vacuum.

-

Dissolve the residue in a deuterated solvent and transfer to an NMR tube for analysis.

-

The formation of ammonia can be quantified by ¹H NMR spectroscopy, often by observing the characteristic signal of the ammonium ion after protonation. The other product, the iron(II)-TEMPO complex, can also be characterized spectroscopically.[2]

Visualizing Chemical Kinetics: The Marcus Cross-Relation in Hydrogen Atom Transfer

This compound serves as a model compound in studies of hydrogen atom transfer (HAT) kinetics. The Marcus cross-relation is a powerful theoretical tool used to predict the rate constants of these reactions. The following diagram illustrates the conceptual workflow of applying the Marcus cross-relation to predict the rate constant of a HAT reaction involving an oxyl radical and a generic hydrogen donor (R-H), a process in which TEMPO-H is a relevant experimental subject.

This diagram illustrates how experimentally determined self-exchange rate constants and the equilibrium constant for a hydrogen atom transfer reaction are used within the Marcus cross-relation framework to predict the rate of the cross-reaction. Studies involving this compound have been instrumental in validating this model for organic HAT reactions.[4]

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling 2,2,6,6-Tetramethylpiperidin-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling of 2,2,6,6-Tetramethylpiperidin-1-ol (also known as TEMPO-H or N-hydroxy-TEMPO). This stable nitroxide radical is increasingly utilized in chemical synthesis and various research applications. A thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard communication.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Hazard Pictograms:

Toxicological Data

Table 2: In-Vitro Cytotoxicity Data for TEMPO and its Derivatives

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| TEMPO | Human HaCaT keratinocytes | Not Specified | IC50 (24h) | 2.66 mM | [2] |

| 4-hydroxy-TEMPO | Human HaCaT keratinocytes | Not Specified | IC50 (24h) | 11.4 mM | [2] |

| TEMPO | Mouse Lymphoma L5178Y Tk+/- | MTS Assay | IC20 (4h) | ~2 mM | [2] |

| 4-hydroxy-TEMPO | Mouse Lymphoma L5178Y Tk+/- | MTS Assay | IC20 (4h) | ~4 mM | [2] |

IC50: Half maximal inhibitory concentration. IC20: The concentration causing 20% inhibition.

The parent amine, 2,2,6,6-Tetramethylpiperidine, has a reported oral LD50 in rats of 500 mg/kg. However, this value should be interpreted with caution as the toxicological properties of the hydroxylamine derivative may differ significantly.

Experimental Protocols for Hazard Evaluation

The hazard classifications are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key toxicological endpoints.

Acute Oral Toxicity (as per OECD Test Guideline 401, now superseded by 420, 423, and 425)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[3]

Methodology:

-

Test Animals: Typically, young adult rats of a single sex are used.[3]

-

Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[3]

-

Administration: The substance is administered orally by gavage.[3]

-

Observation Period: Animals are observed for a period of at least 14 days.

-

Endpoints: Observations include mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), body weight changes, and gross pathological findings at necropsy.[3]

Acute Dermal Irritation/Corrosion (as per OECD Test Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes or irreversible damage to the skin.

Methodology:

-

Test Animals: Albino rabbits are the preferred species.

-

Application: A small area of the animal's back is clipped free of fur. 0.5 g of the solid substance is applied to the skin and covered with a gauze patch.

-

Exposure: The patch is left in place for 4 hours.

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The observation period may be extended to 14 days to assess the reversibility of effects.

-

Scoring: Skin reactions are scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (as per OECD Test Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

Methodology:

-

Test Animals: Albino rabbits are typically used.

-

Application: A single dose of the test substance (e.g., 0.1 ml of a liquid or not more than 0.1 g of a solid) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The observation period can be extended to 21 days.

-

Scoring: Lesions of the cornea, iris, and conjunctiva are scored.

Potential Signaling Pathways and Mechanism of Toxicity

The toxicity of nitroxides like this compound is linked to their ability to participate in redox cycling, acting as both antioxidants and pro-oxidants.[4][5] This dual nature can lead to cellular damage under certain conditions.

The pro-oxidant effects may be mediated by the formation of the corresponding oxoammonium cation, which is a powerful oxidizing agent.[4] This can lead to the depletion of cellular antioxidants, such as glutathione, and the generation of reactive oxygen species (ROS), ultimately causing oxidative stress and cellular damage.[6][7]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is essential.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Ensure full body coverage.[8] |

| Respiratory Protection | Use in a well-ventilated area, preferably in a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary. |

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

First Aid Measures

In case of exposure, immediate action is critical.

Table 4: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Sweep up the spilled solid material and place it in a suitable container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations.

This technical guide is intended to provide essential health and safety information for handling this compound. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) provided by the supplier before use. A thorough risk assessment should be conducted for any new or modified procedures involving this compound.

References

- 1. This compound | C9H19NO | CID 549976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparative Genotoxicity of TEMPO and 3 of Its Derivatives in Mouse Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pattersonvet.com [pattersonvet.com]

- 4. mdpi.com [mdpi.com]

- 5. Nitroxides as Antioxidants and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroxide TEMPO: A genotoxic and oxidative stress inducer in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroxide TEMPO: a genotoxic and oxidative stress inducer in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.com [fishersci.com]

- 10. 2,2,6,6-Tetramethylpiperidine 1-oxyl(2564-83-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols: 2,2,6,6-Tetramethylpiperidin-1-ol (TEMPO-H) as a Catalyst in Selective Alcohol Oxidation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,6,6-tetramethylpiperidin-1-ol (TEMPO-H), and its corresponding stable nitroxyl radical TEMPO, as a highly efficient and selective catalyst for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This methodology has gained significant traction in both academic and industrial settings due to its mild reaction conditions, high chemoselectivity, and the use of environmentally benign oxidants.

Core Principles and Advantages

The catalytic activity of the TEMPO system relies on the in-situ generation of the active oxidant, the N-oxoammonium salt, from the stable TEMPO radical. The overall process can be divided into two key stages: the oxidation of the alcohol by the N-oxoammonium salt to the corresponding carbonyl compound, and the regeneration of the N-oxoammonium salt from the resulting hydroxylamine (TEMPO-H) by a stoichiometric primary oxidant.[1][2]

Key Advantages:

-

High Selectivity: Preferentially oxidizes primary alcohols to aldehydes with minimal overoxidation to carboxylic acids.[2][3] It also allows for the selective oxidation of primary alcohols in the presence of secondary alcohols.

-

Mild Reaction Conditions: Reactions are typically conducted at room temperature and atmospheric pressure, preserving sensitive functional groups within complex molecules.[1][4]

-

Green Chemistry: Utilizes environmentally friendly and inexpensive primary oxidants such as sodium hypochlorite (bleach) or molecular oxygen from the air.[1][5]

-

Broad Substrate Scope: Effective for a wide range of substrates, including benzylic, allylic, and aliphatic alcohols.[4][6]

-

Functional Group Tolerance: Compatible with a variety of functional groups, including heterocycles, alkenes, and alkynes.[4][6]

Catalytic Systems and Data Presentation

Several catalytic systems employing TEMPO have been developed. The two most prominent are the Anelli-type oxidation using sodium hypochlorite and the copper-catalyzed aerobic oxidation.

Anelli-Type Oxidation (TEMPO/NaOCl)

This system utilizes bleach as the terminal oxidant in a biphasic system.[7][8]

Table 1: Summary of Reaction Times and Product Yields for the Oxidation of para-Substituted Benzyl Alcohols using a Cu/TEMPO Catalyst System. [1]

| Benzyl Alcohol Derivative | Average Time for Color Change (min) (Max, Min) | Average Product Yield (%) (Max, Min) |

| 4-Cl | 36 (54, 20) | 59 (95, 19) |

| 4-Br | 47 (90, 15) | 68 (95, 40) |

| 4-Me | 30 (45, 18) | 70 (97, 36) |

| 4-MeO | 29 (45, 16) | 59 (88, 24) |

| 4-iPr | 34 (60, 19) | 69 (95, 34) |

Copper-Catalyzed Aerobic Oxidation (Cu/TEMPO/O₂)

This system employs a copper(I) salt, a ligand such as 2,2'-bipyridine (bpy), and TEMPO to catalyze the oxidation of alcohols using ambient air as the oxidant.[1][4][9] This method is particularly attractive for its operational simplicity and the use of a readily available and non-polluting oxidant.

Table 2: Optimization of Cu/TEMPO Catalyst System for the Oxidation of trans-4-hexen-1-ol. [10][11]

| Entry | Cu(I) Source (5 mol %) | Ligand (5 mol %) | Additive (10 mol %) | Solvent | Time (h) | Yield (%) |

| 1 | CuBr | bpy | NMI | MeCN | 24 | 14 |

| 2 | Cu(OTf) | bpy | NMI | MeCN | 24 | >99 |

| 3 | --INVALID-LINK-- | bpy | NMI | MeCN | 1 | >99 |

Yields were determined by GC analysis.

Experimental Protocols

Protocol 1: General Procedure for TEMPO-Catalyzed Oxidation of Alcohols with Sodium Hypochlorite (Anelli-Type Oxidation)

This protocol is adapted from a general batch oxidation procedure.[8]

Materials:

-

Alcohol substrate

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Sodium bromide (NaBr)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined prior to use)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

10% w/v Sodium thiosulfate (Na₂S₂O₃) solution

-

Round-bottomed flask

-

Magnetic stirrer

-

Water bath

Procedure:

-

To a round-bottomed flask cooled in a water bath, add the alcohol substrate.

-

Dissolve the substrate in DCM to achieve a concentration of 0.25 M to 1 M.

-

Add TEMPO (0.1 mol %).

-

Successively add 0.6 M NaBr solution (0.23 equivalents).

-

Add NaOCl solution (1 equivalent).

-

Add saturated NaHCO₃ solution to adjust the pH to approximately 9.5.

-

Stir the resulting biphasic mixture vigorously at ambient temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After 1 hour (or upon completion), quench the reaction by adding 10% w/v Na₂S₂O₃ solution to consume unreacted NaOCl.

-

Proceed with standard aqueous workup and purification.

Protocol 2: General Procedure for Copper-Catalyzed Aerobic Oxidation of Primary Alcohols

This protocol is based on the highly practical system developed for the chemoselective aerobic oxidation of primary alcohols.[6]

Materials:

-

Primary alcohol substrate

-

--INVALID-LINK--

-

2,2'-Bipyridine (bpy)

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

N-methylimidazole (NMI)

-

Acetonitrile (MeCN)

-

Round-bottomed flask

-

Magnetic stirrer

Procedure:

-

To a one-necked round-bottomed flask equipped with a Teflon-coated magnetic stir bar, add the primary alcohol (1 equivalent).

-

Add MeCN to dissolve the alcohol.

-

Add --INVALID-LINK-- (0.05 equivalents) as a solid.

-

Add 2,2'-bipyridine (bpy) (0.05 equivalents) as a solid.

-

Add TEMPO (0.05 equivalents) as a solid.

-

Rinse the weighing vessels with MeCN to ensure complete transfer of the catalyst components.

-

Add N-methylimidazole (NMI) (0.1 equivalents).

-

Stir the resulting dark red/brown reaction mixture open to the air at room temperature.

-

Monitor the reaction progress by TLC. Benzylic and allylic alcohols typically reach completion within several hours, while aliphatic alcohols may require longer reaction times (20–24 h).[6]

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.